Hydroxy Pioglitazone-D5 (Major) (M-IV) is a deuterated metabolite of Pioglitazone, a drug primarily used for the management of type 2 diabetes. The compound is classified as a stable isotope labeled analytical standard and is utilized in various scientific applications, particularly in pharmacokinetics and metabolic studies.
Hydroxy Pioglitazone-D5 (Major) (M-IV) is synthesized as a mixture of diastereomers and is available from various suppliers specializing in chemical standards, such as LGC Standards and MedChemExpress. The compound's CAS number is 1189445-29-1, and it has a molecular weight of 377.47 g/mol with the molecular formula C19H15D5N2O4S .
This compound falls under several categories:
The synthesis of Hydroxy Pioglitazone-D5 involves the incorporation of deuterium into the Pioglitazone structure. This can be achieved through various synthetic routes, typically involving isotopic labeling techniques that allow for the substitution of hydrogen atoms with deuterium.
The synthesis often employs methods such as:
Hydroxy Pioglitazone-D5 participates in various biochemical reactions similar to its parent compound, Pioglitazone. These include:
Analytical methods such as liquid chromatography coupled with mass spectrometry are employed to study these reactions, allowing researchers to quantify the metabolite and understand its pharmacokinetics .
Hydroxy Pioglitazone-D5 functions as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ). Upon binding to this receptor, it modulates gene expression related to glucose and lipid metabolism.
This mechanism leads to:
Relevant analyses include high-performance liquid chromatography for purity assessment and stability studies under various conditions.
Hydroxy Pioglitazone-D5 is primarily used in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2